In Vitro Potency Against Clinical Dermatophyte Isolates Compared to Lanoconazole, Terbinafine, and Bifonazole
In a broth microdilution study of 85 clinical dermatophyte isolates (59 T. rubrum, 26 T. mentagrophytes), luliconazole demonstrated a MIC90 of 0.001 μg/ml against both species [1]. This MIC90 value was 4-fold lower than that of lanoconazole (0.004 μg/ml), 30-fold lower than that of terbinafine (0.03 μg/ml), and more than 1000-fold lower than that of bifonazole (>1 μg/ml) [1]. The geometric mean MIC of luliconazole against 320 dermatophyte isolates from onychomycosis patients was 0.00022 μg/ml, compared to 0.0194–0.3107 μg/ml for amorolfine, ciclopirox, and terbinafine [2].
| Evidence Dimension | Minimum inhibitory concentration (MIC90) against dermatophytes |
|---|---|
| Target Compound Data | Luliconazole MIC90 = 0.001 μg/ml |
| Comparator Or Baseline | Lanoconazole MIC90 = 0.004 μg/ml; Terbinafine MIC90 = 0.03 μg/ml; Bifonazole MIC90 > 1 μg/ml |
| Quantified Difference | 4-fold lower than lanoconazole; 30-fold lower than terbinafine; >1000-fold lower than bifonazole |
| Conditions | Broth microdilution method; 85 clinical isolates of T. rubrum and T. mentagrophytes |
Why This Matters
This quantitative potency differential directly informs compound selection for in vitro screening panels targeting dermatophyte pathogens, where luliconazole offers substantially lower effective concentrations than legacy azoles or allylamines.
- [1] Koga H, Tsuji Y, Inoue K, et al. In vitro antifungal activity of luliconazole against clinical isolates from patients with dermatomycoses. J Infect Chemother. 2006;12(3):163-165. View Source
- [2] Wiederhold NP, Fothergill AW, McCarthy DI, Tavakkol A. Luliconazole demonstrates potent in vitro activity against dermatophytes recovered from patients with onychomycosis. Antimicrob Agents Chemother. 2014;58(6):3553-3555. View Source
